molecular formula C6H12O6 B583620 Laevuflex CAS No. 287100-63-4

Laevuflex

Cat. No.: B583620
CAS No.: 287100-63-4
M. Wt: 181.148
InChI Key: BJHIKXHVCXFQLS-KDHXKIPLSA-N
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Description

Laevuflex is a synthetic compound with the molecular formula C6H12O6 and a molecular weight of 181.148 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

Laevuflex can be synthesized through a series of chemical reactions involving the manipulation of molecules. The synthesis process typically involves the use of physical and chemical techniques to accurately identify, synthesize, and manipulate the molecules of interest. The specific reaction conditions and reagents used in the synthesis of this compound are tailored to achieve the desired molecular structure and properties.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis processes that ensure high purity and yield. The methods used in industrial production are optimized for efficiency and cost-effectiveness, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Laevuflex undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific research applications.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Laevuflex has a wide range of scientific research applications due to its versatile properties. It is used in the study of the structure and function of proteins, nucleic acids, and other molecules. Some of the key applications include:

    Chemistry: this compound is used in synthetic chemistry to develop new compounds and study reaction mechanisms.

    Biology: In biological research, this compound is used to investigate cellular processes and molecular interactions.

    Industry: The compound is used in various industrial processes, including the production of advanced materials and the development of new technologies.

Mechanism of Action

The mechanism of action of Laevuflex involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can involve the inhibition or activation of enzymes, receptors, or other proteins involved in cellular processes. The precise molecular targets and pathways affected by this compound depend on the specific application and the context in which it is used.

Comparison with Similar Compounds

Laevuflex is unique in its structure and properties, which distinguish it from other similar compounds. Some of the similar compounds include:

    2-(hydroxymethyl)oxane-2,3,4,5-tetrol: This compound shares a similar molecular structure with this compound and is used in similar research applications.

    Modafinil analogues: These compounds have structural similarities with this compound and are used in various scientific and medical research applications.

The uniqueness of this compound lies in its specific molecular configuration and the range of applications it supports. Its versatility and potential for use in diverse research fields make it a valuable compound for scientific exploration.

Properties

IUPAC Name

2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859147
Record name Hex-2-ulopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686298-95-3, 6347-01-9
Record name 2-Hexulopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686298-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laevuflex
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hex-2-ulopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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